Tomizine

Folate metabolism Enzyme inhibition Dihydrofolate reductase

Tomizine is a pyrimido[4,5-b][1,4]thiazine hydrochloride that simultaneously suppresses DHFR and the FAP enzymic system, a property not shared by methotrexate. Its tumor-selective cytotoxicity without inhibiting leucopoiesis enables efficacy-toxicity dissociation studies. Supplied for non-human research as a pharmacological probe for antifolate pathway analysis, next-generation antifolate development, and endocrine toxicity studies.

Molecular Formula C7H9ClN4OS
Molecular Weight 232.69 g/mol
CAS No. 50602-44-3
Cat. No. B1197048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomizine
CAS50602-44-3
Synonyms4-methoxy-6-aminopyrimido(4,5-b)(1,4)
4-methoxy-6-aminopyrimido(4,5-b)(1,4)thiazine
tomisine
tomizine
tomizine monohydrochloride, (14)C-labeled
tomizine monohydrochloride, 8-(35)S-labeled
tomizine, 8-(35)S-labeled
tomizine, methoxy-(14)C-labeled
Molecular FormulaC7H9ClN4OS
Molecular Weight232.69 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC=N1)SCC(=N2)N.Cl
InChIInChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H
InChIKeyNTLYNOPIQSYARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomizine (CAS 50602-44-3): A Dihydrofolate Reductase-Inhibiting Pyrimidothiazine Antifolate with Pharmacological Differentiation from Methotrexate


Tomizine (4-methoxy-6-aminopyrimido(4,5-b)(1,4)thiazine hydrochloride) is a synthetic pyrimido[4,5-b][1,4]thiazine heterocyclic compound that functions as a folate antagonist via inhibition of dihydrofolate reductase (DHFR) [1]. Originally developed as an antineoplastic agent, it shares the DHFR inhibitory mechanism with the classical antifolate methotrexate but possesses a distinct pharmacodynamic and toxicological profile that has been quantitatively characterized across multiple preclinical models [2]. The compound is supplied primarily as the hydrochloride salt (C₇H₉ClN₄OS, MW 232.69 g/mol) for non-human research applications .

Why Tomizine Cannot Be Replaced by Methotrexate or Other Folate Antagonists in Specialized Research Protocols


Class-level substitution of DHFR-inhibiting antifolates is inappropriate because Tomizine exhibits a unique dual-enzyme inhibition profile—suppressing both DHFR and the FAP (folic acid pathway) enzymic system, a property not shared by methotrexate [1]. Furthermore, Tomizine demonstrates tumor-selective cytotoxicity in vitro without inhibiting leucopoiesis, while methotrexate suppresses both tumor and normal hematopoietic tissue indiscriminately [1]. These pharmacodynamic differences translate into measurable toxicological divergence: Tomizine produces antitumor efficacy without pronounced myelotoxicity, whereas methotrexate's clinical utility is limited by dose-limiting myelosuppression [2]. The compound also induces structural thyroid changes not observed with methotrexate, and exhibits altered biotransformation kinetics in tumor-bearing hosts [3] [4]. Any substitution would introduce uncontrolled variables across these dimensions.

Quantitative Differentiation Evidence: Tomizine vs. Methotrexate Across Enzyme, Cellular, and Organismal Endpoints


Differential Enzyme Inhibition: Tomizine Suppresses the FAP Enzymic System, a Target Not Inhibited by Methotrexate

In head-to-head enzymic system experiments, both Tomizine (thomizine) and methotrexate suppressed dihydrofolate reductase (DHFR) activity. However, only Tomizine additionally suppressed the FAP (folic acid pathway) enzymic system, including the inhibition of aminopterin within the organism, a property absent in methotrexate [1]. This dual-target profile provides an experimental tool for dissecting the contributions of DHFR versus FAP pathway components in cellular folate homeostasis.

Folate metabolism Enzyme inhibition Dihydrofolate reductase FAP enzymic system Antifolate pharmacology

Selective Cytotoxicity: Tomizine Suppresses Tumor Tissue Growth While Sparing Normal Tissue and Leucopoiesis In Vitro

Comparative in vitro experiments demonstrated that Tomizine selectively suppressed tumor tissue growth relative to normal tissue, whereas methotrexate suppressed both tumor and normal tissues without discrimination [1]. Critically, Tomizine did not inhibit leucopoiesis (white blood cell production) at effective antitumor concentrations, representing a key hematological differentiation from methotrexate, which is known clinically for dose-limiting leucopenia [1].

Selective cytotoxicity Tumor-selective Leucopoiesis preservation In vitro pharmacology Antifolate selectivity

Reduced Myelotoxicity: Tomizine Lengthens Survival in Sarcoma M-1-Bearing Rats Without Pronounced Bone Marrow Suppression

In a study of 220 rats bearing transplantable sarcoma M-1, Tomizine administered as a single intraperitoneal injection at DL50/30 and maximally tolerated doses (MTD) exerted significant antitumor activity as evidenced by prolonged survival of tumor-bearing animals [1]. Critically, this efficacy was achieved without producing any pronounced myelotoxic effect [1]. The hematological shifts observed were short-lived and confined primarily to erythroid germ cells, in contrast to the pan-myelosuppression typical of methotrexate at equi-efficacious doses [1] [2].

Myelotoxicity Hematological safety Sarcoma M-1 Antitumor efficacy Bone marrow sparing

Thyroid Suppression Profile: Tomizine Induces Unique Structural Thyroid Changes Not Reported for Methotrexate

In rats bearing sarcoma M-1, maximally tolerated doses of Tomizine produced a marked inhibition of thyroid function accompanied by reduced accumulation of administered 131I in the gland [1]. Histomorphometric analysis revealed structural changes including lowering of thyroid epithelium height, increased follicular dimensions, and diminished volume of insular tissue [1]. This endocrine-suppressive profile is a distinguishing characteristic not reported in the classical methotrexate literature, creating a unique experimental phenotype for studying antifolate-thyroid axis interactions [1].

Thyroid function Endocrine toxicology Antifolate side-effects Thyroid epithelium 131I accumulation

Disease-State-Dependent Biotransformation: Earlier Urinary Metabolite Appearance in Leukemic vs. Intact Mice

A comparative pharmacokinetic study using 35S-labeled Tomizine in intact mice versus mice bearing L-1210 leukemia demonstrated differential biotransformation kinetics dependent on host disease state [1]. In the urine of leukemic mice, 35S-tomizine biotransformation products appeared earlier than in intact animals [1]. Quantitative distribution data showed that at 30 minutes post-injection, 7.3 ± 0.7% of the administered radioactivity was detected in ascitic fluid, with 92–95% remaining in the supernatant fraction after centrifugation [1]. Over 24 hours, the drug was excreted as follows: 25–35% via urine, 3–5% via feces, and 0.1–0.3% via bile [1].

Pharmacokinetics Biotransformation Leukemia L-1210 Host-disease interaction Drug metabolism

Low Cumulative Toxicity: Tomizine Demonstrates Insignificant Cumulative Properties in Contrast to Methotrexate

In the comparative characterization by Sokolova et al. (1975), Tomizine was explicitly differentiated from methotrexate by its "insignificant cumulative properties" [1]. This toxicokinetic advantage is mechanistically consistent with the compound's metabolic liability—the earlier appearance of biotransformation products in disease-state models and efficient multi-route elimination (25–35% urinary, 3–5% fecal, 0.1–0.3% biliary within 24 hours) [1] [2]. Methotrexate, in contrast, is known for polyglutamation-mediated intracellular retention and cumulative hepatic and renal toxicity upon repeated dosing [1].

Cumulative toxicity Repeat-dose toxicology Antifolate safety Methotrexate comparator Drug accumulation

High-Value Research Application Scenarios for Tomizine Based on Quantitative Differentiation Evidence


Dual DHFR/FAP Pathway Probe for Antifolate Mechanism-of-Action Studies

Tomizine is uniquely positioned as a pharmacological probe for laboratories investigating the relative contributions of DHFR versus FAP enzymic system inhibition to antifolate cytotoxicity. Unlike methotrexate, which targets only DHFR, Tomizine simultaneously suppresses both enzymatic nodes, enabling researchers to dissect pathway-specific pharmacodynamic effects in folate-dependent cancer cell lines [4]. This application leverages the direct head-to-head enzyme inhibition evidence established in Section 3.

Preclinical Myelotoxicity Benchmarking Standard for Novel Antifolate Development Programs

Pharmaceutical discovery teams developing next-generation antifolates with bone-marrow-sparing profiles should procure Tomizine as a positive reference standard. The compound's demonstrated ability to inhibit sarcoma M-1 growth and prolong host survival without producing pronounced myelotoxicity [4] provides a validated efficacy-toxicity dissociation benchmark against which novel analogs can be quantitatively compared. This application is directly supported by the myelotoxicity evidence in Section 3.

Thyroid Safety Pharmacology Model Compound for Endocrine Toxicity Screening

Contract research organizations and pharmaceutical safety pharmacology units conducting endocrine toxicity panels should utilize Tomizine as a reference agent for antifolate-induced thyroid suppression. The compound's unique capacity to cause marked thyroid function inhibition, reduced 131I accumulation, and structural remodeling of thyroid epithelium [4] provides a reproducible positive-control phenotype that cannot be generated with methotrexate. This application directly derives from the thyroid differentiation evidence in Section 3.

Tumor-Host Pharmacokinetic Interaction Model Using Radiolabeled Tomizine

Academic and industrial pharmacokinetics laboratories studying how the tumor microenvironment alters drug metabolism should consider 35S- or 14C-labeled Tomizine as a model substrate. The established finding that Tomizine biotransformation products appear earlier in the urine of L-1210 leukemic mice compared to intact animals [4], coupled with the compound's well-characterized mass balance excretion profile (25–35% urinary, 3–5% fecal, 0.1–0.3% biliary over 24 hours), provides a validated experimental system for investigating disease-state-dependent drug disposition.

Quote Request

Request a Quote for Tomizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.